molecular formula C14H18ClNO B5191511 2-(4-Chlorophenyl)-1-(3-methylpiperidin-1-yl)ethanone

2-(4-Chlorophenyl)-1-(3-methylpiperidin-1-yl)ethanone

Cat. No.: B5191511
M. Wt: 251.75 g/mol
InChI Key: ZWAMPAANRVDGID-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(3-methylpiperidin-1-yl)ethanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a chlorophenyl group and a methylpiperidinyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(3-methylpiperidin-1-yl)ethanone typically involves the reaction of 4-chlorobenzaldehyde with 3-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(3-methylpiperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(3-methylpiperidin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(3-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(2-methylpiperidin-1-yl)ethanone
  • 2-(4-Chlorophenyl)-1-(4-methylpiperidin-1-yl)ethanone
  • 2-(4-Chlorophenyl)-1-(3-ethylpiperidin-1-yl)ethanone

Uniqueness

2-(4-Chlorophenyl)-1-(3-methylpiperidin-1-yl)ethanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3-methylpiperidinyl group differentiates it from other similar compounds, potentially leading to distinct reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(3-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c1-11-3-2-8-16(10-11)14(17)9-12-4-6-13(15)7-5-12/h4-7,11H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAMPAANRVDGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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